molecular formula C11H16ClNO3 B8560130 L-3-(p-Methoxyphenyl)-2-Methylalanine

L-3-(p-Methoxyphenyl)-2-Methylalanine

Cat. No.: B8560130
M. Wt: 245.70 g/mol
InChI Key: SGYWMGBCHWKZDJ-UHFFFAOYSA-N
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Description

L-3-(p-Methoxyphenyl)-2-Methylalanine is a synthetic amino acid derivative featuring a para-methoxyphenyl group attached to the β-carbon of an alanine backbone, with an additional methyl substitution at the α-carbon.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8;/h3-6H,7,12H2,1-2H3,(H,13,14);1H

InChI Key

SGYWMGBCHWKZDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences among related compounds:

Compound Name Substituent on Phenyl Alanine Modification Biological Activity Key References
L-3-(p-Methoxyphenyl)-2-Methylalanine p-Methoxy 2-Methyl Potential antihypertensive (inferred)
Methyldopa (L-3-(3,4-Dihydroxyphenyl)-2-Methylalanine) 3,4-Dihydroxy 2-Methyl Antihypertensive (α2-adrenergic agonist)
L-3-Methoxyphenylalanine m-Methoxy None Research applications (e.g., peptide synthesis)
L-3-Nitrophenylalanine m-Nitro None Biochemical research (e.g., enzyme inhibition studies)
N-Methylalanine None N-Methyl Metabolic studies, biomarker research

Physicochemical Properties

  • Lipophilicity (LogP) :

    • The p-methoxy group in this compound increases LogP compared to Methyldopa’s dihydroxy groups, which confer higher hydrophilicity .
    • Nitro substituents (e.g., in L-3-Nitrophenylalanine) further reduce LogP due to strong electron-withdrawing effects .
  • Solubility :

    • Methyldopa’s polar hydroxyl groups enhance aqueous solubility, critical for oral bioavailability .
    • The methoxy group in the target compound may reduce solubility compared to Methyldopa but improve membrane permeability .

Pharmacological Activity

  • Methyldopa: Acts as a prodrug, metabolized to α-methylnorepinephrine in the brain, which stimulates central α2-adrenergic receptors to lower blood pressure .

Analytical Methods

  • HPLC Applications : Methyldopa and its metabolites are quantified using reverse-phase HPLC with electrochemical detection, a method adaptable to the target compound .
  • Mass Spectrometry : Used to confirm structural integrity of nitro- and methoxy-substituted phenylalanines in research settings .

Preparation Methods

Reaction Conditions

  • Hydrolysis : DL-aminopropionitrile is treated with 10–15 M HCl at 50–90°C for 4–6 hours.

  • Workup : The mixture is distilled under reduced pressure (-0.05 MPa) to remove solvents, followed by cooling to 20–25°C to crystallize this compound hydrochloride.

Optimization Strategies

  • Salt Addition : Introducing halogen or ammonium salts (e.g., NaCl, NH₄Cl) during crystallization enhances recovery rates by salting out the product. For example:

    • Ammonium chloride increases recovery to 95% with >98% purity.

    • Sodium chloride achieves 87% recovery under similar conditions.

  • Acid Concentration : A molar ratio of 1:10–20 (substrate:HCl) minimizes side reactions and improves yield.

Table 1: Comparative Recovery Rates Using Salting-Out Agents

SaltRecovery RatePurity (%)Conditions
NH₄Cl95%98.360°C, -0.08 MPa vacuum
NaCl87%98.660°C, -0.08 MPa vacuum
None (Control)<50%56.0Direct evaporation

Resolution of Racemic Intermediates Using Chiral Resolving Agents

Racemic DL-aminopropionitrile can be resolved into enantiomerically pure L-forms via chiral tartaric acid derivatives:

Procedure

  • Dissolution : DL-aminopropionitrile is dissolved in aqueous HCl and treated with L-tartaric acid.

  • Crystallization : D-aminopropionitrile tartrate precipitates, leaving the L-enantiomer in solution.

  • Isolation : The filtrate is treated with a water-immiscible solvent (e.g., ethyl acetate) and basified to pH >6 to extract L-aminopropionitrile.

Key Advantages

  • Optical Purity : The resolved L-form exhibits an optical rotation of [α]²⁴D = +8.9° (methanol).

  • Scalability : This method is industrially viable, with molar yields exceeding 87% .

Strecker Synthesis from 3,4-Dimethoxybenzaldehyde

A classical approach involves the Strecker amino acid synthesis using 3,4-dimethoxybenzaldehyde (veratraldehyde) as the starting material:

Reaction Pathway

  • Aldehyde Amination : Veratraldehyde reacts with ammonium chloride and potassium cyanide (KCN) to form DL-aminopropionitrile.

  • Hydrolysis : The nitrile intermediate is hydrolyzed to the corresponding amino acid using HCl, followed by resolution as described above.

Challenges

  • Cyanide Handling : Requires stringent safety protocols due to KCN toxicity.

  • Racemic Mixture : Necessitates additional resolution steps to isolate the L-enantiomer.

Alternative Routes: Organometallic Cross-Coupling

Emerging methods employ Negishi cross-coupling for constructing the aryl-alanine backbone:

Methodology

  • Substrate Preparation : Iodoalanine derivatives are coupled with p-methoxyphenylzinc reagents using Pd₂(dba)₃/XPhos catalysts.

  • Yield : Reported yields range from 50–65% , depending on the electron density of the aryl halide.

Table 2: Negishi Cross-Coupling Performance

Aryl HalideCatalyst SystemYield (%)Purity (%)
4-IodoanisolePd₂(dba)₃/XPhos6595
3-BromoveratrolePd(OAc)₂/SPhos5392

Industrial-Scale Purification and Waste Management

Mother Liquor Recycling

  • Composition : Post-crystallization mother liquor contains residual substrate (3–5%), NH₄Cl, and HCl.

  • Salt Recovery : Adding NH₄Cl or NaCl precipitates additional product, reducing chemical oxygen demand (COD) by 30–40% .

Environmental Impact

  • Waste Streams : COD levels drop from 23,578 mg/L to 796 mg/L after salting-out, enabling safer disposal.

Comparative Analysis of Methods

Table 3: Method Efficiency and Applicability

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Hydrolysis + Salting-Out9598.3HighModerate
Chiral Resolution8799.3MediumLow
Strecker Synthesis7597.5LowHigh (KCN use)
Negishi Cross-Coupling6595.0LowModerate

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for L-3-(p-Methoxyphenyl)-2-Methylalanine, and how can enantiomeric purity be ensured during synthesis?

  • Methodology : Chiral synthesis via asymmetric catalysis or enzymatic resolution is recommended. For example, derivatives like 3-(3,4-Dimethoxy-phenyl)-L-alanine (CAS 32161-30-1) are synthesized using chiral auxiliaries or immobilized enzymes to preserve stereochemical integrity .
  • Characterization : Confirm enantiomeric purity via chiral HPLC (e.g., Purospher® STAR columns) coupled with polarimetric detection. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should verify structural fidelity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies using buffer solutions (pH 2–10) and temperatures (25–60°C). Monitor degradation via HPLC-UV, focusing on hydrolytic cleavage of the methoxy group or racemization. Reference protocols from analogous compounds like methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

  • Methodology : Use reversed-phase HPLC with diode-array detection (DAD) for impurity profiling. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Purity standards should align with guidelines for amino acid derivatives (e.g., ≥97% by area normalization) .

Advanced Research Questions

Q. How does the introduction of the p-methoxyphenyl group influence the compound’s interaction with cytochrome P450 enzymes?

  • Experimental Approach :

  • In vitro assays : Incubate with human liver microsomes (HLMs) and monitor metabolic pathways via LC-MS/MS. Compare with structurally similar compounds like 7-ethoxy-4-trifluoromethylcoumarin, which undergoes O-dealkylation by CYP450 isoforms .
  • Data Interpretation : Quantify metabolites (e.g., demethylated products) and calculate kinetic parameters (Km, Vmax). Use inhibitors like ketoconazole (CYP3A4) to identify involved isoforms .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : If conflicting data arise in receptor-binding assays (e.g., serotonin vs. dopamine receptors):

Validate assay conditions (buffer composition, temperature).

Perform competitive binding studies with radiolabeled ligands.

Use molecular docking to predict binding affinities based on the methoxy group’s electronic effects .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : Test hydrochloride or sodium salts, as seen with methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride .
  • Prodrug design : Introduce ester groups (e.g., methyl esters) to enhance lipophilicity, followed by enzymatic hydrolysis in target tissues .

Q. What are the challenges in synthesizing isotopically labeled analogs (e.g., deuterated or ¹³C) for metabolic tracing?

  • Synthesis Insights :

  • Use deuterated methoxy precursors (e.g., CD3O-phenyl derivatives) in Pd-catalyzed cross-coupling reactions .
  • Validate labeling efficiency via high-resolution MS and isotopic purity ≥98% .

Key Research Recommendations

  • Prioritize studies on CYP450-mediated interactions to predict drug-drug interactions .
  • Explore structure-activity relationships (SAR) by modifying the methyl or methoxy groups .
  • Use cryo-electron microscopy to visualize binding modes with target proteins .

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